molecular formula C93H111N13O22 B15250497 L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-

L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-

Cat. No.: B15250497
M. Wt: 1762.9 g/mol
InChI Key: LKCKJWPPAWQFGK-OFLKTJBXSA-N
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Description

L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is a complex organic compound belonging to the class of alpha amino acid amides. This compound is characterized by its intricate structure, which includes multiple protective groups and functional moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of the amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The subsequent steps involve the coupling of protected amino acids and the introduction of the 5-amino-2-methoxybenzoyl moiety. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of protective groups like Boc and Cbz can influence its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is unique due to its specific combination of protective groups and functional moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C93H111N13O22

Molecular Weight

1762.9 g/mol

IUPAC Name

benzyl N-[(5S)-6-(3-carbamoyl-4-methoxyanilino)-5-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C93H111N13O22/c1-93(2,3)128-92(119)106-75(39-23-27-51-98-91(118)127-59-63-34-18-11-19-35-63)87(114)102-67-43-47-79(123-7)71(55-67)83(110)105-74(38-22-26-50-97-90(117)126-58-62-32-16-10-17-33-62)86(113)101-66-42-46-78(122-6)70(54-66)82(109)104-73(37-21-25-49-96-89(116)125-57-61-30-14-9-15-31-61)85(112)100-65-41-45-77(121-5)69(53-65)81(108)103-72(84(111)99-64-40-44-76(120-4)68(52-64)80(94)107)36-20-24-48-95-88(115)124-56-60-28-12-8-13-29-60/h8-19,28-35,40-47,52-55,72-75H,20-27,36-39,48-51,56-59H2,1-7H3,(H2,94,107)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,111)(H,100,112)(H,101,113)(H,102,114)(H,103,108)(H,104,109)(H,105,110)(H,106,119)/t72-,73-,74-,75-/m0/s1

InChI Key

LKCKJWPPAWQFGK-OFLKTJBXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)N[C@@H](CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)NC(CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N

Origin of Product

United States

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